

Glucosamine-2-13C Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Glucosamine-2-13C hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Glucosamine-2-13C hydrochloride**, a stable isotope-labeled form of glucosamine hydrochloride. This document furnishes its core chemical properties, details on its analysis and preparation, and insights into its role in key biological signaling pathways. The inclusion of a ^{13}C isotope at the second carbon position makes it an invaluable tool for metabolic tracing and pharmacokinetic studies, allowing researchers to track its uptake, distribution, and incorporation into various biomolecules.

Core Chemical and Physical Properties

Glucosamine-2-13C hydrochloride is a monosaccharide derivative where the carbon atom at the second position is replaced with its stable isotope, ^{13}C . This isotopic labeling is crucial for studies requiring mass differentiation from the naturally abundant ^{12}C .

Property	Value	Citation
Synonyms	2-Amino-2-deoxy-D-glucose-2- ^{13}C Hydrochloride	[1]
Molecular Formula	^{13}C C ₅ H ₁₃ NO ₅ · HCl	[1]
Molecular Weight	216.625 g/mol	[1]
Unlabeled CAS Number	66-84-2	[1][2]

Note: A specific CAS number for the 2-¹³C labeled isotopologue is not readily available in public databases. The CAS number for the unlabeled compound is provided for reference.

Experimental Protocols

The following sections detail methodologies relevant to the preparation and analysis of glucosamine hydrochloride and its isotopologues. These protocols are foundational for researchers working with **Glucosamine-2-¹³C hydrochloride**.

Preparation of Glucosamine Hydrochloride from Chitin

Glucosamine hydrochloride can be prepared from the hydrolysis of chitin, a naturally abundant polymer found in the exoskeletons of crustaceans. A general procedure involves the following steps:

- **Decalcification:** Raw chitinous material, such as crab or shrimp shells, is treated with dilute hydrochloric acid to remove calcium carbonate.
- **Hydrolysis:** The resulting chitin is hydrolyzed with concentrated hydrochloric acid at elevated temperatures (e.g., 95°C for approximately 75 minutes). This process breaks the glycosidic bonds of the chitin polymer and deacetylates the N-acetylglucosamine units to yield glucosamine.
- **Decolorization and Crystallization:** The hydrolysate is cooled to allow for the crystallization of glucosamine hydrochloride. The solution is then treated with activated charcoal to remove pigments and other impurities.
- **Purification:** The crystals are washed with ethanol and can be further purified by recrystallization or ion-exchange chromatography to yield high-purity glucosamine hydrochloride.

Analysis in Biological Samples

1. Sample Preparation for Amino Acid Analysis:

- Plasma samples are mixed with an equal volume of 3% (w/w) sulfosalicylic acid and incubated at 4°C for 1 hour to precipitate proteins.

- The mixture is then centrifuged, and the supernatant containing the free amino acids is collected for analysis by an automatic amino acid analyzer.

2. LC-MS/MS Analysis in Human Plasma and Urine:

- For pharmacokinetic studies, plasma and urine samples can be prepared for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.
- Due to the hydrophilic nature of glucosamine, pre-column derivatization with a reagent like o-phthalaldehyde (OPA) is often employed to improve chromatographic retention and detection sensitivity.
- A typical workflow involves protein precipitation followed by derivatization of the supernatant before injection into the LC-MS/MS system.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for ^{13}C Tracing:

- Tissues or cells cultured with **Glucosamine-2- ^{13}C hydrochloride** can be analyzed by ^{13}C NMR to trace the metabolic fate of the labeled carbon.
- Samples, such as cartilage explants, are coarsely chopped and placed in an NMR tube with a suitable buffer (e.g., phosphate-buffered saline).
- ^{13}C NMR spectra are then acquired to identify the molecules into which the ^{13}C label has been incorporated.

Signaling Pathways and Biological Role

Glucosamine is a fundamental precursor in the biochemical synthesis of glycosylated proteins and lipids. Its isotopically labeled form, **Glucosamine-2- ^{13}C hydrochloride**, is instrumental in elucidating its involvement in various cellular processes.

Hexosamine Biosynthesis Pathway (HBP)

Glucosamine enters the Hexosamine Biosynthesis Pathway (HBP) and is converted to UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is a critical substrate for O-linked β -N-acetylglucosamine (O-GlcNAc) protein modification, a post-translational modification that regulates the function of numerous cellular proteins.

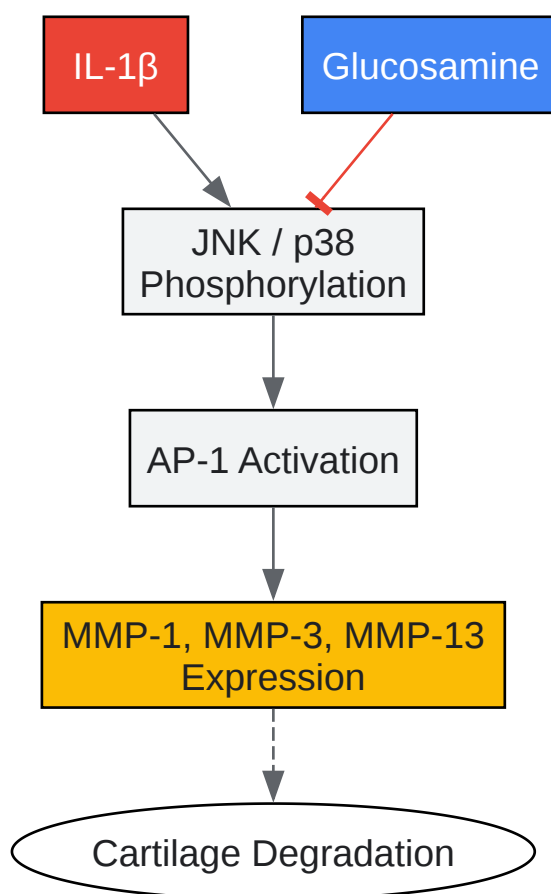


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Caption: Metabolic fate of Glucosamine-2-13C via the Hexosamine Biosynthesis Pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling

In human chondrocytes, glucosamine has been shown to inhibit the IL-1 β -stimulated production of matrix metalloproteases (MMPs), which are involved in cartilage degradation. This inhibitory effect is mediated through the suppression of the phosphorylation of c-jun amino-terminal kinase (JNK) and p38 MAPK, key components of the MAPK signaling cascade.



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Caption: Glucosamine's inhibition of the IL-1 β -induced MAPK signaling pathway in chondrocytes.

Other Associated Pathways

Research also links glucosamine to other significant signaling pathways:

- **TGF- β and IGF-I Signaling:** In bovine chondrocytes, glucosamine and its derivatives can influence the cellular response to growth factors like Transforming Growth Factor- β 3 (TGF- β 3) and Insulin-like Growth Factor-I (IGF-I), which are crucial for cartilage homeostasis.
- **Autophagy and HIF/HIF Prolyl-Hydroxylase:** Glucosamine has been implicated in the regulation of autophagy and the Hypoxia-inducible factor (HIF) pathway, suggesting a role in cellular stress responses and metabolism.

Conclusion

Glucosamine-2-13C hydrochloride is a powerful research tool for delineating the metabolic fate and biological functions of glucosamine. Its application in tracer studies provides definitive evidence of its uptake and incorporation into tissues like articular cartilage. The insights gained from such studies are invaluable for understanding its mechanism of action and for the development of novel therapeutics for conditions such as osteoarthritis.

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References

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